molecular formula C7H13N B3350450 1-Azabicyclo[3.2.1]octane CAS No. 279-92-5

1-Azabicyclo[3.2.1]octane

Cat. No.: B3350450
CAS No.: 279-92-5
M. Wt: 111.18 g/mol
InChI Key: STHHLVCQSLRQNI-UHFFFAOYSA-N
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Description

Historical Context and Significance in Organic Chemistry

The exploration of azabicyclic systems, including the 1-azabicyclo[3.2.1]octane core, has historical roots in the study of natural products. Many biologically active alkaloids feature bridged bicyclic nitrogen heterocycles. While the synthesis of related structures like 6-azabicyclo[3.2.1]octane was documented in the 1960s, dedicated methods for constructing the this compound core have been a more recent focus. Early synthetic work often resulted in mixtures of bicyclic products, highlighting the challenges in controlling regioselectivity. researchgate.net The development of more refined synthetic strategies, including intramolecular cyclizations, has been crucial for accessing this specific scaffold. researchgate.net Its significance lies in its role as a key building block for creating complex molecules with specific three-dimensional orientations, which is vital for achieving desired interactions with biological targets. nih.gov

Overview of Bridged Bicyclic Nitrogen Heterocycles in Synthetic Strategy

Bridged bicyclic nitrogen heterocycles are prevalent structural motifs in a wide array of natural products and pharmacologically active compounds. acs.org Their rigid framework reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. This makes them attractive scaffolds in drug discovery. rsc.org

The synthesis of these structures is a central theme in modern organic chemistry, with various strategies being developed to achieve their construction efficiently and stereoselectively. acs.orgfrontiersin.org Common synthetic approaches include:

Intramolecular Cyclization Reactions: These are among the most powerful methods, where a linear precursor containing both the nucleophile (amine) and the electrophile is induced to form the bicyclic system. rsc.org

Rearrangement Reactions: Ring-enlargement reactions, such as the Beckmann rearrangement, can be employed to form the desired bicyclic core from smaller ring systems. rsc.org

Cycloaddition Reactions: [3+2] cycloaddition reactions have been utilized to construct the bicyclic framework. researchgate.net

Palladium-Catalyzed Reactions: Modern organometallic chemistry offers sophisticated tools, such as palladium-catalyzed intramolecular cyclizations and C-H activation, for the synthesis of these complex heterocycles. rsc.orgfrontiersin.org

The development of new catalytic processes, for instance using rhodium catalysts, continues to broaden the scope and efficiency of synthesizing diverse nitrogen-bridged bicyclic compounds. acs.org

Structural Variations and Isomeric Forms of Azabicyclo[3.2.1]octanes

The azabicyclo[3.2.1]octane scaffold can exist in various isomeric forms, depending on the position of the nitrogen atom within the bicyclic system and the potential for incorporating other heteroatoms.

Positional Isomers of the Nitrogen Atom (e.g., 1-aza, 2-aza, 3-aza, 8-aza)

Positional isomers are constitutional isomers that have the same carbon skeleton and functional groups but differ in the location of these groups on the chain. unacademy.comvedantu.com In the case of azabicyclo[3.2.1]octane, the nitrogen atom can occupy several different positions, leading to distinct isomers with unique chemical and pharmacological properties.

This compound: The nitrogen atom is at a bridgehead position.

2-Azabicyclo[3.2.1]octane: The nitrogen is in the six-membered ring, adjacent to a bridgehead carbon. rsc.org This isomer has gained significant interest for its synthetic and pharmacological potential. rsc.orgresearchgate.net

3-Azabicyclo[3.2.1]octane: The nitrogen is also in the six-membered ring. ontosight.ai

6-Azabicyclo[3.2.1]octane: The nitrogen is in the five-membered ring.

8-Azabicyclo[3.2.1]octane: The nitrogen atom is at the bridge position, forming the core of tropane (B1204802) alkaloids like cocaine. nih.govnih.govresearchgate.net This isomer is extensively studied in medicinal chemistry. researchgate.netnih.govacs.orgacs.org

The position of the nitrogen atom significantly influences the molecule's electronic properties, ring strain, and how it interacts with biological targets. For example, derivatives of 8-azabicyclo[3.2.1]octane are known to act as μ-opioid receptor antagonists.

Heteroatom Modifications (e.g., Oxa-azabicyclo[3.2.1]octanes)

The bicyclo[3.2.1]octane framework can also be modified by replacing one or more carbon atoms with other heteroatoms, such as oxygen. This creates related but distinct scaffolds with different properties.

Academic Research Trends and Challenges Pertaining to the this compound Framework

Current research on the this compound scaffold and its isomers is driven by their potential in medicinal chemistry and the ongoing need for efficient and stereoselective synthetic methods.

Research Trends:

Development of Novel Synthetic Methodologies: A significant trend is the creation of new catalytic systems and reaction cascades to construct the bicyclo[3.2.1]octane skeleton. acs.orgacs.org This includes the use of transition metals like rhodium and palladium, as well as organocatalysis, to achieve high yields and enantioselectivity. acs.orgrsc.orgfrontiersin.org

Enzymatic and Eco-Friendly Approaches: There is a growing interest in using enzymatic cascade reactions to synthesize chiral bicyclic nitrogen heterocycles, offering a more environmentally friendly alternative to traditional chemical methods. acs.org

Medicinal Chemistry Applications: Researchers are actively exploring derivatives of azabicyclo[3.2.1]octanes for various therapeutic targets. For example, this compound derivatives have been investigated as dopamine (B1211576) transporter inhibitors. nih.gov The 8-azabicyclo[3.2.1]octane core is a key component in the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for inflammatory conditions. nih.govacs.orgacs.org

Challenges:

Control of Stereochemistry: A major challenge is the stereoselective synthesis of these scaffolds. Many applications, particularly in medicine, require a specific enantiomer, making the development of asymmetric syntheses crucial. researchgate.net

Construction of the Bridged System: Building the strained, bicyclic framework remains a synthetic hurdle. acs.orgnih.govacs.org While numerous methods exist, achieving this with high efficiency and atom economy is an ongoing goal.

Functionalization of the Scaffold: Once the core structure is assembled, selectively introducing functional groups at specific positions without compromising the bicyclic system can be complex.

Overcoming these challenges through innovative synthetic chemistry will continue to unlock the full potential of the this compound framework and its related isomers as valuable tools in science and medicine.

Properties

IUPAC Name

1-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-7-3-5-8(4-1)6-7/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHHLVCQSLRQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCN(C1)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597333
Record name 1-Azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279-92-5
Record name 1-Azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Azabicyclo 3.2.1 Octane and Its Derivatives

Strategic Approaches to Constructing the 1-Azabicyclo[3.2.1]octane Core

The synthesis of the this compound skeleton is less documented than that of its isomers with the nitrogen atom in other positions. researchgate.net Reported methods often involve multiple stages and can result in mixtures of products. researchgate.net Strategic construction of this core primarily relies on intramolecular cyclization reactions and rearrangement reactions.

Intramolecular Cyclization Reactions

Intramolecular cyclizations are a cornerstone in the synthesis of the this compound system. These reactions involve the formation of a new bond within a single molecule to create the bicyclic structure. The nature of the bond-forming event can be driven by nucleophilic, radical, or cationic intermediates.

Intramolecular nucleophilic substitution or addition is a common strategy for forging the this compound core. This typically involves a nitrogen nucleophile attacking an electrophilic carbon center within the same molecule.

An example of this approach is the intramolecular Mannich reaction, which has been employed to synthesize an optically active this compound skeleton, a key component of tropane (B1204802) alkaloids. koreascience.kryakhak.org The use of (R)-α-methylbenzylamine as a chiral auxiliary facilitated the cyclization of an amino dioxolane precursor. koreascience.kryakhak.org

Another strategy involves the intramolecular carbocationic cyclization of 1-[2-hydroxy-2-(4-R-phenyl)ethyl]-1,2,3,6-tetrahydropyridines in a trifluoromethanesulfonic acid medium to yield 4-methyl-6-N-(4-R-phenyl)-1-azabicyclo[3.2.1]octane-3-enes. researchgate.net

Starting MaterialReagents/ConditionsProductYield (%)Ref
Amino dioxolane precursor with (R)-α-methylbenzylamine auxiliaryIntramolecular Mannich reactionOptically active this compound skeletonNot specified koreascience.kryakhak.org
1-[2-hydroxy-2-(4-R-phenyl)ethyl]-1,2,3,6-tetrahydropyridinesTrifluoromethanesulfonic acid4-methyl-6-N-(4-R-phenyl)-1-azabicyclo[3.2.1]octane-3-enes94% for 3b researchgate.net

Radical cyclizations offer an alternative pathway to the this compound core, often proceeding under mild conditions and showing tolerance to various functional groups. These reactions typically involve the generation of a radical which then adds to an unsaturated bond within the same molecule.

Bu3SnH-mediated radical translocation/cyclization reactions have been utilized to construct bridged azabicyclic compounds. clockss.org For instance, the cyclization of a 2-(prop-2-enyl)piperidine derivative using Bu3SnH and AIBN in boiling toluene (B28343) regioselectively affords the 8-azabicyclo[3.2.1]octane system through a 5-exo cyclization. clockss.org While this example leads to the isomeric 8-aza system, the principles can be adapted. A more direct, though minor, pathway to the 1-aza isomer's framework (as part of a more complex system) can occur from pyrrolidine (B122466) precursors. For example, a 2-unsubstituted N-(o-bromobenzoyl)pyrrolidine derivative afforded the 8-azabicyclo[3.2.1]octane as a minor product (17%) via a 6-endo cyclization following a 1,5-hydrogen transfer. clockss.org

A tandem 4-exo-trig carbamoyl (B1232498) radical cyclization followed by a dithiocarbamate (B8719985) group transfer has been explored for synthesizing the isomeric 6-azabicyclo[3.2.1]octane ring system from ring-fused β-lactams. nih.govworktribe.comresearchgate.netbirmingham.ac.uk

Precursor TypeReagentsKey IntermediateProduct TypeRef
2-(prop-2-enyl)piperidine derivativeBu3SnH, AIBNPiperidinyl radical8-Azabicyclo[3.2.1]octane clockss.org
N-(o-bromobenzoyl)pyrrolidine derivativeBu3SnH, AIBNα-Acylamino radical8-Azabicyclo[3.2.1]octane (minor) clockss.org
Ring-fused α,β-unsaturated β-lactamsNot specified for 1-aza isomerCarbamoyl radical6-Azabicyclo[3.2.1]octane nih.govworktribe.comresearchgate.netbirmingham.ac.uk

The formation of the this compound system can arise from carbocation rearrangements of related bicyclic structures. researchgate.net These rearrangements are often driven by the formation of a more stable carbocation intermediate.

One documented instance involves the dehydration of ethyl 3-hydroxyquinuclidine-3-carboxylate, a key step in the production of the antihistamine drug Quifenadine. researchgate.net This process generates a carbocation at the C3 position of the quinuclidine (B89598) (1-azabicyclo[2.2.2]octane) skeleton. A subsequent rearrangement of this carbocationic intermediate leads to the formation of the this compound framework as a side product. researchgate.net This type of rearrangement involves a shift of the carbon framework to expand one of the rings and contract another, transforming the [2.2.2] system into the [3.2.1] system. Such rearrangements are a known phenomenon in carbocation chemistry, often referred to as Wagner-Meerwein rearrangements, where the migration of an alkyl or hydride group to an adjacent carbocation center leads to a more stable carbocation. libretexts.org

Starting MaterialReactionIntermediateProductRef
Ethyl 3-hydroxyquinuclidine-3-carboxylateDehydrationQuinuclidine-3-carboxylate carbocationThis compound derivative (side product) researchgate.net

Rearrangement Reactions for Ring System Construction

Beyond rearrangements of existing bicyclic systems, certain reactions can construct the this compound core from monocyclic or different bicyclic precursors through significant skeletal reorganization.

The Beckmann rearrangement, the acid-mediated conversion of an oxime to an amide, is a powerful tool for ring expansion and has been applied to the synthesis of lactam precursors of the this compound system. core.ac.ukosti.govresearchgate.netuniv.kiev.ua The reaction involves the migration of the group anti-periplanar to the hydroxyl group on the oxime.

The Beckmann rearrangement of the E-isomer of 1,5,5-trimethylbicyclo[2.2.1]heptan-2-one oxime (isofenchone oxime) yields 1,6,6-trimethyl-2-azabicyclo[3.2.1]octan-3-one. osti.gov This lactam can then be reduced with lithium aluminum hydride to afford the corresponding 1,6,6-trimethyl-2-azabicyclo[3.2.1]octane. osti.gov Note that this example leads to the 2-aza isomer, but illustrates the principle of using a [2.2.1] to [3.2.1] ring expansion.

In another study, the Beckmann rearrangement of syn-8-oximinobicyclo[3.2.1]octane-3-carboxylic acid was investigated. core.ac.uk Treatment with trifluoroacetic acid led to the corresponding lactam, a derivative of the 1-azabicyclo[3.3.1]nonane system, demonstrating ring expansion. The anti-oxime isomer, however, gave a mixture of the lactam and a lactone resulting from fragmentation. core.ac.uk The presence of a neighboring carboxylic acid group can influence the reaction's outcome. core.ac.ukuniv.kiev.ua

Oxime PrecursorReagents/ConditionsProduct (Lactam)YieldRef
(E)-1,5,5-trimethylbicyclo[2.2.1]heptan-2-one oximeNot specified1,6,6-trimethyl-2-azabicyclo[3.2.1]octan-3-oneNot specified osti.gov
syn-8-oximinobicyclo[3.2.1]octane-3-carboxylic acidTrifluoroacetic acid, refluxLactam (ring expanded)Good yield core.ac.uk
anti-8-oximinobicyclo[3.2.1]octane-3-carboxylic acidTrifluoroacetic acid, refluxMixture of lactam and lactoneNot specified core.ac.uk

Cycloaddition Reactions

Cycloaddition reactions provide a convergent and stereocontrolled route to the azabicyclo[3.2.1]octane framework by forming multiple carbon-carbon or carbon-heteroatom bonds in a single step.

The [3+2]-cycloaddition is a versatile method for constructing five-membered rings and has been adapted for the synthesis of the 8-azabicyclo[3.2.1]octane system, which is the core of tropane alkaloids. uni-regensburg.ded-nb.info A notable strategy involves a microwave-assisted cascade reaction featuring a 6π-electrocyclic ring-opening of a monocyclopropanated pyrrole (B145914) followed by a Huisgen [3+2]-cycloaddition. d-nb.info

In this approach, the cyclopropanated pyrrole, under thermal conditions (often above 100°C), undergoes a 6π-electrocyclic ring-opening to form a transient 1,3-dipole. d-nb.info This dipole is then trapped in situ by an electron-deficient dipolarophile, such as dimethylacetylene dicarboxylate (DMAD), through a [3+2]-cycloaddition to yield the 8-azabicyclo[3.2.1]octane skeleton. d-nb.info The reaction proceeds with high stereoselectivity, typically affording a single exo-diastereomer. d-nb.info This method provides a direct, two-step route from simple pyrroles to functionalized 8-azabicyclo[3.2.1]octanes, which are valuable building blocks for pharmaceutically relevant molecules. uni-regensburg.ded-nb.info

Pyrrole DerivativeDipolarophileConditionsYieldDiastereoselectivityRef
Cyclopropanated pyrrole (4a)Dimethylacetylene dicarboxylate (DMAD)150°C (conventional heating)70%Single exo-diastereomer d-nb.info
Various cyclopropanated pyrroles (4)Various electron-deficient dipolarophilesMicrowave irradiationModerate to highHigh d-nb.info

Higher-order cycloadditions, which involve more than 6π electrons, are powerful for rapidly constructing medium-sized and complex polycyclic ring systems. groupjorgensen.com The [6π+2π] cycloaddition, in particular, has been explored for the synthesis of azabicyclic frameworks. While direct examples using an isocyanate as the 2π component to form a this compound are not prominent, related transformations highlight the potential of this strategy.

Catalytic [6π+2π] cycloadditions have been successfully applied to synthesize the related 9-azabicyclo[4.2.1]nona-2,4,7-triene scaffold. researchgate.netresearchgate.net In these reactions, an N-substituted azepine (acting as the 6π component) reacts with an alkyne (the 2π component) in the presence of a cobalt-based catalytic system (e.g., Co(acac)₂(dppe)/Zn/ZnI₂). researchgate.netresearchgate.net This methodology provides a broad range of substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes in high yields (75–96%). researchgate.net The principles of this transformation, involving the reaction of a π-rich triene system with a π-deficient partner, suggest its potential applicability to cycloadditions between cycloheptatrienes and isocyanates to access the azabicyclo[3.2.1]octane core, although this specific variant remains a developing area.

Chemoenzymatic Cascade Approaches

Chemoenzymatic cascades merge the selectivity of biocatalysis with the efficiency of chemical reactions, offering sustainable and streamlined routes to complex molecules. A notable example is the synthesis of the 6-azabicyclo[3.2.1]octane scaffold. nih.govnih.govosti.gov

An innovative one-pot, gram-scale chemoenzymatic cascade has been developed that combines iridium photocatalysis with ene reductases (EREDs). nih.govnih.gov The process starts with readily available N-phenylglycines and cyclohexenones. The photocatalytic step generates an α-amino radical which adds to the cyclohexenone. The resulting intermediate is then acted upon by an ene reductase. nih.govnih.govosti.gov Mechanistic studies revealed that the ERED facilitates an unprecedented intramolecular β-C-H functionalization. nih.govcabbi.bio The enzyme, in the presence of oxygen, is believed to dehydrogenate the substituted cyclohexanone (B45756) to form an α,β-unsaturated ketone intermediate, which then undergoes a spontaneous intramolecular aza-Michael addition under basic conditions to furnish the 6-azabicyclo[3.2.1]octan-3-one product. nih.govnih.gov This method provides a promising pathway for upgrading biomass-derived materials into valuable chemical scaffolds. nih.gov The resulting ketone can be further derivatized, for instance, by reduction to the corresponding alcohol, which is a potential precursor for drugs like azaprophen (B9026). nih.govosti.gov

Starting MaterialsCatalystsKey StepsProductScaleRef
N-phenylglycines, CyclohexenonesIridium photocatalyst, Ene Reductase (ERED)Photocatalytic Giese reaction, Enzymatic dehydrogenation, Intramolecular aza-Michael addition6-azabicyclo[3.2.1]octan-3-onesGram-scale nih.govnih.govosti.gov

Enantioselective and Diastereoselective Synthetic Routes

The construction of the this compound scaffold with defined stereochemistry is a significant challenge in organic synthesis. Methodologies to achieve this can be broadly categorized into the de novo enantioselective construction of the bicyclic system or the desymmetrization of achiral precursors. ehu.es The former often involves the use of chiral auxiliaries or asymmetric catalysis to introduce the desired stereochemical information during the formation of the azabicyclic core. ehu.esresearchgate.net

Chiral Auxiliary-Based Strategies

Chiral auxiliaries have proven effective in guiding the stereochemical outcome of reactions to form the this compound skeleton. These strategies involve the temporary incorporation of a chiral molecule, which directs the formation of a specific stereoisomer. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

One notable example is the use of an Evans chiral auxiliary in a regio- and diastereoselective 1,3-dipolar cycloaddition to construct the 8-azabicyclo[3.2.1]octane core. rsc.org In the synthesis of (-)-Bao Gong Teng A, a p-chlorobenzyl pyridinium (B92312) salt was reacted with (R)-3-acryloyl-4-phenyloxazolidin-2-one. This Evans auxiliary-controlled reaction efficiently generated the tropane skeleton with the desired absolute configuration on a large scale. rsc.org Another instance involves the use of (R)-α-methylbenzylamine as a chiral auxiliary in an intramolecular Mannich reaction to furnish an optically active this compound skeleton. koreascience.kr While the cyclization of the amino dioxolane precursor proceeded effectively, the asymmetric induction for the creation of the optically active precursor was not highly efficient with this particular auxiliary. koreascience.kr

Table 1: Examples of Chiral Auxiliary-Based Syntheses

Chiral Auxiliary Reaction Type Product Skeleton Key Features
(R)-3-acryloyl-4-phenyloxazolidin-2-one (Evans Auxiliary) 1,3-Dipolar Cycloaddition 8-Azabicyclo[3.2.1]octane High regio- and diastereoselectivity; scalable synthesis of (-)-Bao Gong Teng A. rsc.org
(R)-α-methylbenzylamine Intramolecular Mannich Reaction This compound Excellent cyclization of the precursor; lower asymmetric induction. koreascience.kr

Asymmetric Catalysis in Azabicyclo[3.2.1]octane Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Various catalytic systems have been developed for the synthesis of the this compound core.

Rhodium-catalyzed asymmetric Suzuki-Miyaura-type cross-coupling reactions have been employed for the synthesis of enantioenriched nortropane derivatives. nih.govacs.org This method utilizes a kinetic resolution of a racemic N-Boc-nortropane-derived allylic chloride, where one enantiomer reacts faster with a (hetero)aryl boronic ester in the presence of a chiral rhodium catalyst. nih.govacs.org The reaction yields highly enantioenriched products (up to >99% ee) and allows for the recovery of the unreacted, enantiopure allylic chloride. acs.org

Organocatalysis has also emerged as a powerful tool. For instance, a quinine-thiourea-catalyzed tandem Wittig/intramolecular Michael/intramolecular aldol (B89426) reaction of lawsone aldehydes has been used to construct chiral benzobicyclo[3.2.1]octanes with high diastereoselectivity and enantioselectivity. nih.gov

Table 2: Asymmetric Catalysis in this compound Synthesis

Catalyst System Reaction Type Substrate Product Yield ee (%) dr
Rh[(cod)OH]₂ / Chiral Ligand Asymmetric Suzuki-Miyaura Coupling Racemic N-Boc-nortropane allylic chloride Arylated nortropane derivative 64% (for 2-furanylboronic ester) >99 >20:1
Quinine-thiourea Tandem Wittig/Michael/Aldol Lawsone aldehyde Benzobicyclo[3.2.1]octane High High High

Desymmetrization Strategies for Azabicyclo[3.2.1]octane Precursors

The desymmetrization of achiral, meso-substituted precursors is a powerful strategy for accessing enantiomerically pure this compound derivatives. Tropinone (B130398), a symmetrical ketone, is a common starting material for such approaches.

A widely used method involves the enantioselective deprotonation of tropinone using a chiral lithium amide base. ehu.es The resulting enantioenriched enolate can then be trapped with various electrophiles to afford functionalized tropane derivatives. For example, a chiral lithium amide derived from phenylglycinol can effectively differentiate between the two enantiotopic sets of protons alpha to the carbonyl group. ehu.es Similarly, the desymmetrization of meso-epoxides derived from 1-aminocyclohept-4-ene through a chiral phosphoric acid-catalyzed pseudotransannular ring-opening has been shown to directly form the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity. researchgate.netresearchgate.net

Table 3: Desymmetrization Approaches to 1-Azabicyclo[3.2.1]octanes

Precursor Reagent/Catalyst Strategy Product
Tropinone Chiral Lithium Amide (e.g., from phenylglycinol) Enantioselective Deprotonation Enantioenriched functionalized tropanes ehu.es
meso-Epoxide of 1-aminocyclohept-4-ene Chiral Phosphoric Acid Catalytic Pseudotransannular Ring-Opening Enantioenriched tropanols researchgate.net

Control of Stereochemistry via Specific Transition States

The stereochemical outcome of a reaction is ultimately determined by the relative energies of the diastereomeric transition states. Understanding and controlling these transition states is key to achieving high selectivity.

In the context of this compound synthesis, ring-closing metathesis (RCM) often favors the formation of the exo isomer. This preference is attributed to the minimization of torsional strain in the transition state leading to the exo product.

In cycloaddition reactions, the stereoselectivity can be dictated early in the reaction pathway. For example, in an organocatalyzed (5+2) cycloaddition of 3-oxidopyridinium betaines and dienamines to form tropane derivatives, computational studies suggest a stepwise mechanism. The regio- and stereoselectivity are established during the initial bond-forming step, where the pyridinium dipole controls the conformation of its dienamine partner. au.dk

Modern Catalytic Methods in this compound Synthesis

Modern catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of complex molecules. These methods offer novel and efficient pathways for the construction and functionalization of the this compound core.

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups into otherwise unreactive C-H bonds, streamlining synthetic sequences. researchgate.netsnnu.edu.cn In the realm of this compound synthesis, this has been particularly impactful for late-stage diversification.

A second-generation catalyst system has been developed for the transannular C-H functionalization of alicyclic amines, including derivatives of this compound. nih.govnih.gov This system utilizes pyridine- and quinoline-carboxylate ligands in conjunction with a palladium catalyst. These ligands have been shown to significantly enhance the reaction rate, yield, and scope of transannular C-H arylation reactions. nih.govnih.gov Mechanistic studies indicate that these carboxylate ligands help to prevent both reversible and irreversible decomposition of the catalyst. nih.gov This methodology has enabled the first reported examples of transannular C-H arylation of the tropane core. nih.govnih.gov

Initial studies with a benzo-fused azabicyclo[3.2.1]octane substrate using a first-generation Pd(OAc)₂ catalyst resulted in a modest 46% yield of the C4-arylated product. nih.gov The introduction of pyridine-type ligands led to significant improvements.

Table 4: Ligand Effects on Palladium-Catalyzed C-H Arylation of a Benzo-fused Azabicyclo[3.2.1]octane

Entry Ligand Yield (%)
1 None 46
2 Pyridine 65
3 3-Pyridinecarboxylic acid 80
4 2-Quinolinecarboxylic acid 85

Adapted from a study on second-generation palladium catalyst systems. nih.gov

Gold-Catalyzed Cascade Reactions

Gold catalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular architectures under mild conditions. One notable application is in the synthesis of the this compound framework through cascade reactions. A significant strategy involves a gold(III)-catalyzed internal redox and dipolar cycloaddition cascade of enyne-tethered nitrones. researchgate.net

This atom-economical method generates an azomethine ylide from a nitrone-tethered alkyne via an internal redox reaction facilitated by an electrophilic metal catalyst. researchgate.net The process is believed to initiate with a selective gold-assisted 7-endo-dig cyclization. This is followed by an intramolecular oxygen transfer to create an α-oxo gold intermediate, which then undergoes an intramolecular imine reaction. The resulting azomethine ylide participates in a subsequent dipolar cycloaddition cascade, ultimately forming a tetracyclic azabicyclo[3.2.1]octane structure. researchgate.net This approach is noteworthy as it avoids the use of potentially explosive diazo derivatives for the generation of the ylide intermediate. researchgate.net

Table 1: Gold-Catalyzed Cascade Synthesis of an Azabicyclo[3.2.1]octane Derivative

Starting Material Catalyst Key Intermediates Product Ref

Hypervalent Iodine-Mediated Domino Reactions

Hypervalent iodine reagents are prized in organic synthesis for their mild oxidizing capabilities and ability to promote complex transformations. A key development in this area is the synthesis of 6,8-dioxa-3-azabicycle[3.2.1]octane derivatives through a hypervalent iodine-mediated domino reaction. acs.orgnih.gov This cascade reaction proceeds from readily available β-keto allylamines via an oxidation-cyclization sequence. acs.orgnih.gov

The reaction provides good yields of various dioxo-azabicyclo[3.2.1]octanes that feature a quaternary carbon center, all under mild reaction conditions. acs.orgnih.gov Control experiments support the proposed mechanistic pathway for this novel domino reaction. acs.org The bicyclo[3.2.1]octane (BCO) skeleton is a prevalent motif in numerous natural products and biologically active molecules, and this method presents a convenient approach to construct this valuable structure. acs.orgnih.gov

Table 2: Hypervalent Iodine-Mediated Synthesis of Dioxo-Azabicyclo[3.2.1]octane Derivatives

Substrate Class Reagent Reaction Type Key Features Product Class Refs

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies in synthetic chemistry, allowing for the construction of complex products from simple precursors in a single operation, thereby saving time, resources, and reducing waste. nih.gov

A notable one-pot synthesis transforms 2,5-tetrahydrofurandimethanol into 8-oxa-3-azabicyclo[3.2.1]octane, a valuable building block for bioactive molecules. cardiff.ac.uk This aminocyclization reaction is conducted with ammonia (B1221849) and catalyzed by a Pt/NiCuAlOx catalyst. Under optimized conditions of 200 °C and pressures of hydrogen and ammonia, the reaction achieves a 58% yield of the target molecule with complete conversion of the starting material. cardiff.ac.uk

In the realm of MCRs, a multicomponent modular synthesis has been developed to access chiral 2-azabicyclo[3.2.1]octanes. This sequence is based on an alkenylfuran acylation/rearrangement/cyclization pathway, demonstrating the power of MCRs in generating complex bridged bicyclic systems. researchgate.net Such methods are particularly valuable as they can rapidly generate libraries of structurally diverse compounds for biological screening. nih.gov

Table 3: Examples of One-Pot and Multi-Component Syntheses

Method Starting Materials Catalyst/Reagents Product Key Features Refs
One-Pot Aminocyclization 2,5-Tetrahydrofurandimethanol, Ammonia Pt/NiCuAlOx, H₂ 8-Oxa-3-azabicyclo[3.2.1]octane High conversion, direct synthesis from bio-based precursor cardiff.ac.uk

Reactivity and Transformation of the 1 Azabicyclo 3.2.1 Octane System

Functionalization Strategies on the 1-Azabicyclo[3.2.1]octane Scaffold

The development of synthetic methodologies to functionalize the this compound core is essential for creating novel molecular entities. These strategies focus on introducing new atoms or functional groups onto the existing bicyclic framework, often with high degrees of control over the position and stereochemistry of the modification.

Regioselective reactions allow for the specific modification of one reactive site in the presence of others. In the context of the this compound system, this is critical for building molecular complexity in a controlled manner. One notable example involves the regioselective rearrangement of related azanorbornanic aminyl radicals, which can lead to the formation of expanded diazabicyclo[3.2.1]octene systems. acs.orgunirioja.es This transformation proceeds through a proposed mechanism involving a regioselective ring opening to form a carbon-centered radical, followed by ring closure to yield the expanded bicyclic system. acs.orgunirioja.es The rigidity of the parent azabicyclic skeleton is considered crucial for the efficiency of this rearrangement. acs.org

Another approach to achieve regioselectivity is through enzymatic catalysis. Ene reductases (EREDs) have been shown to facilitate an intramolecular β-C-H functionalization of substituted cyclohexanones to synthesize the related 6-azabicyclo[3.2.1]octane scaffold. illinois.edunih.gov This chemoenzymatic cascade allows for the efficient construction of the bridged bicyclic system from readily available starting materials. illinois.edunih.gov

Transannular C-H functionalization represents a powerful strategy for directly modifying C-H bonds across the ring system, a traditionally challenging transformation. Significant progress has been made in the palladium-catalyzed transannular C-H arylation of alicyclic amines, including the this compound core (also known as the homotropane core). bgu.ac.ilscispace.comnih.gov A second-generation catalyst system has been developed that utilizes pyridine- and quinoline-carboxylate ligands. bgu.ac.ilscispace.comnih.govacs.org These ligands have proven highly effective in increasing the reaction rate, yield, and scope of these reactions. bgu.ac.ilscispace.comnih.gov

Mechanistic studies have indicated that the pyridine/quinoline-carboxylate ligands help to prevent both reversible and irreversible catalyst decomposition pathways. scispace.comnih.gov This enhanced catalyst stability and reactivity has enabled the first reported instances of transannular C-H arylation on the ubiquitous tropane (B1204802), 7-azanorbornane, and homotropane cores. bgu.ac.ilnih.gov The process allows for the direct connection of an aryl group to the bicyclic scaffold, a valuable transformation in the synthesis of complex molecules.

Table 1: Examples of Pd-Catalyzed Transannular C-H Arylation of Azabicycloalkanes
Azabicycloalkane SubstrateArylating AgentLigandYield (%)Reference
N-Boc-homotropaneIodobenzenePyridine-2-carboxylate85 bgu.ac.ilscispace.com
N-Boc-tropane4-IodoanisoleQuinoline-2-carboxylate75 bgu.ac.ilscispace.com
N-Boc-7-azanorbornane1-Iodo-4-(trifluoromethyl)benzenePyridine-2-carboxylate68 bgu.ac.ilscispace.com

Ring-Opening and Ring-Contraction Reactions

Altering the core bicyclic structure through ring-opening or ring-contraction reactions provides access to different classes of compounds. The rigid structure of the this compound system can undergo such transformations under specific conditions.

A classic ring-opening reaction applicable to this system is the Hofmann elimination. This process involves the exhaustive methylation of the bridgehead nitrogen atom, followed by treatment with a base to form a quaternary ammonium (B1175870) hydroxide (B78521) intermediate, which then undergoes elimination to open the ring.

Ring-contraction reactions have also been utilized to synthesize the this compound core from larger ring systems. For instance, a bicyclic 1,2-diazepinone can undergo a stereoselective ring contraction to yield an azabicyclo[3.2.1]octanone derivative upon treatment with zinc and hydrochloric acid (Zn/HCl). In other contexts, constraining a more flexible piperidine (B6355638) ring into the more rigid azabicyclo[3.2.1]octane scaffold has been shown to be beneficial for biological activity, whereas ring-opening or contraction of the piperidine moiety in certain sulfonamides proved detrimental to their inhibitory function. acs.org

Derivatization of the Core Structure for Advanced Applications

The this compound scaffold serves as a versatile template for the development of molecules with specific biological activities. By systematically modifying the core structure, researchers can fine-tune the pharmacological and pharmacokinetic properties of the resulting compounds.

A wide variety of chemical groups have been appended to the this compound core to create novel derivatives. Structure-activity relationship (SAR) studies have explored the introduction of substituted aromatic and heteroaromatic moieties. For example, in the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, a pyrazole (B372694) sulfonamide was attached to the bicyclic core. acs.orgnih.gov Further exploration involved replacing a piperidine ring with the more conformationally rigid azabicyclo[3.2.1]octane scaffold, which resulted in a five-fold increase in potency. acs.org

Other examples include the synthesis of biaryl amides as potent mixed vasopressin receptor antagonists and the creation of triazolyl tropane derivatives as CCR5 modulators. nih.govgoogle.com The synthesis of 3-biaryl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl esters has also been reported, with some derivatives showing significant binding profiles and selectivity for the dopamine (B1211576) transporter (DAT) over the serotonin (B10506) transporter (SERT). nih.gov These examples highlight how the introduction of diverse functionalities such as pyrazoles, biaryls, amides, and triazoles is a key strategy in drug discovery. nih.govnih.govnih.gov

Both the nitrogen and carbon atoms within the this compound core are targets for chemical modification. The bridgehead nitrogen atom can be part of various functional groups, such as amides and sulfonamides, which are crucial for the biological activity of many derivatives. nih.govnih.gov

Modifications at the carbon centers allow for the introduction of substituents that can modulate properties like potency, selectivity, and lipophilicity. In the development of NAAA inhibitors, SAR studies led to the discovery that an endo-ethoxymethyl-pyrazinyloxy group at the C3 position of the azabicyclo[3.2.1]octane ring resulted in a compound with a superior pharmacological and pharmacokinetic profile. nih.gov This modification provided an excellent balance between reduced lipophilicity and sustained inhibitory activity. acs.org Further derivatization of the 6-azabicyclo[3.2.1]octan-3-one product from enzymatic synthesis can yield 6-azabicyclo[3.2.1]octan-3α-ols, which are key intermediates for synthesizing potential drugs like azaprophen (B9026) and its analogues. nih.gov

Table 2: Structure-Activity Relationship (SAR) Highlights for NAAA Inhibitors based on the 8-Azabicyclo[3.2.1]octane Scaffold
Compound ModificationEffect on ActivityRationale/ObservationReference
Replacement of piperidine with 8-azabicyclo[3.2.1]octane~5-fold increase in potencyConstraining the ring into a more rigid scaffold was beneficial for inhibition. acs.org
Ring opening or contraction of the piperidine coreDetrimental to inhibitionIncreased flexibility (ring opening) or altered geometry (ring contraction) led to loss of activity. acs.org
Introduction of endo-ethoxymethyl-pyrazinyloxy moiety at C3Superior pharmacological and pharmacokinetic profileAchieved an optimal balance between reduced lipophilicity and high inhibitory potency. acs.orgnih.gov
Variation of pyrazole substitution (region A)3,5-dialkyl substitution was important for activityMono- or unsubstituted pyrazole analogues were inactive. nih.gov

Mechanistic Studies of this compound Reactions

The intricate architecture of the this compound system lends itself to a variety of complex chemical transformations. Understanding the mechanisms that govern these reactions is crucial for the targeted synthesis of derivatives with desired stereochemistry and functionality. This section delves into the mechanistic details of key transformations involving this bicyclic scaffold, including radical-mediated processes, carbenium ion rearrangements, and intramolecular N-glycosidation.

Radical-Mediated Processes

Radical reactions offer a powerful and versatile strategy for the construction and functionalization of the this compound framework. These processes often proceed under mild conditions and can be initiated through various methods, including the use of radical initiators or visible-light photoredox catalysis.

One notable approach involves the generation of α-acylamino radicals from precursors like 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines. rsc.org Treatment of these precursors with tributyltin hydride (Bu₃SnH) and a catalytic amount of azoisobutyronitrile (AIBN) leads to the formation of the 8-azabicyclo[3.2.1]octane system as a 6-endo cyclization product, alongside the 7-azabicyclo[2.2.1]heptane system (a 5-exo product). rsc.org The regioselectivity of this cyclization can be influenced by the presence of substituents on the prop-2-enyl group. rsc.org

Another significant radical-mediated transformation is the synthesis of related oxa-azabicyclic systems, such as the 8-oxa-6-azabicyclo[3.2.1]octane ring system. This is achieved through an intramolecular 1,5-hydrogen abstraction promoted by an N-amido radical. acs.orgnih.gov The process is initiated by reacting aminoalditol derivatives with reagents like (diacetoxyiodo)benzene (B116549) or iodosylbenzene and iodine. acs.orgnih.gov This generates an N-amido radical, which then abstracts a hydrogen atom from a carbon, leading to a transient C-radical intermediate. This intermediate is subsequently oxidized to an oxycarbenium ion, which undergoes intramolecular cyclization to form the bicyclic system. acs.orgnih.gov

More recently, visible-light photoredox catalysis has been employed in a radical [3+3]-annulation process to construct N-arylated 8-azabicyclo[3.2.1]octane derivatives. springernature.com This method utilizes cyclic tertiary N-arylamines as 1,3-bis radical donors and ester-activated allylic traps as 1,3-bis radical acceptors. springernature.com The reaction proceeds with good yields and high diastereoselectivity, favoring the alpha isomer. springernature.com The success of this protocol hinges on the selective single reaction of the starting aniline, regioselective radical formation at the α' position, and the fact that the 6-endo-cyclization is rapid enough to prevent competing intermolecular reactions. springernature.com

Table 1: Overview of Radical-Mediated Reactions for Azabicyclo[3.2.1]octane Systems
Reaction TypePrecursorReagentsKey IntermediateProduct
Radical Translocation/Cyclization1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidinesBu₃SnH, AIBNα-acylamino radical8-Azabicyclo[3.2.1]octane derivative rsc.org
Intramolecular H-AbstractionAminoalditol derivatives (amidophosphates, carbamates)(Diacetoxyiodo)benzene or Iodosylbenzene, IodineN-amido radical, C-radical, Oxycarbenium ion8-Oxa-6-azabicyclo[3.2.1]octane derivative acs.orgnih.gov
Visible-Light Catalyzed [3+3]-AnnulationCyclic tertiary N-arylamines and allylic trapsPhotoredox catalyst (visible light)1,3-bis radical donor/acceptorN-arylated 8-azabicyclo[3.2.1]octane derivative springernature.com

Carbenium Ion Rearrangements

Carbenium ion rearrangements represent another important mechanistic pathway for the formation of the this compound skeleton. These rearrangements can occur as side reactions during the synthesis of related azabicyclic systems, such as in the production of the antihistamine drug Quifenadine. researchgate.net

Specifically, the dehydration of ethyl 3-hydroxyquinuclidine-3-carboxylate, a key step in Quifenadine synthesis, can lead to the formation of this compound derivatives as side products. researchgate.net The reaction proceeds through the formation of a carbenium ion at the C3 position of the quinuclidine (B89598) ring. This intermediate can then undergo rearrangement, leading to the thermodynamically more stable this compound system. These rearranged structures serve as important impurity standards in the manufacturing process of Quifenadine. researchgate.net The formation of these systems highlights the accessibility of the this compound core through intramolecular cyclizations initiated by cationic intermediates. researchgate.net

Table 2: Carbenium Ion Rearrangement in the Formation of this compound
Starting MaterialReaction ConditionKey IntermediateRearranged ProductContext
Ethyl 3-hydroxyquinuclidine-3-carboxylateDehydrationQuinuclidine-3-carboxylate carbenium ionThis compound systemSide product in Quifenadine synthesis researchgate.net

Intramolecular N-Glycosidation

The formation of certain this compound analogues, particularly those containing an oxygen atom in the bicyclic framework, can be mechanistically described as an intramolecular N-glycosidation. acs.orgnih.gov This process is particularly relevant in carbohydrate chemistry, where it provides a pathway to chiral 8-oxa-6-azabicyclo[3.2.1]octane ring systems. acs.orgnih.gov

The reaction mechanism is initiated by a 1,5-hydrogen abstraction promoted by an N-amido radical, as detailed in the radical-mediated processes section. acs.orgnih.gov The subsequent oxidation of the resulting C-radical intermediate to an oxycarbenium ion is a critical step. acs.orgnih.gov The final ring-closing step involves the intramolecular nucleophilic attack of the amide nitrogen onto this electrophilic oxycarbenium ion. acs.org This cyclization constitutes the intramolecular N-glycosidation, effectively forming the bicyclic structure under neutral conditions. This methodology is not only a route to these specific bicyclic systems but also serves as a selective oxidation method for certain carbon atoms within the carbohydrate backbone. acs.orgnih.gov

Table 3: Mechanistic Steps of Intramolecular N-Glycosidation
StepDescriptionIntermediate Species
1Generation of an N-amido radical from an aminoalditol derivative. acs.orgnih.govN-amido radical
2Intramolecular 1,5-hydrogen abstraction by the N-amido radical. acs.orgnih.govTransient C-radical
3Oxidation of the C-radical to an oxycarbenium ion. acs.orgnih.govOxycarbenium ion
4Intramolecular nucleophilic attack by the amide nitrogen on the oxycarbenium ion (N-glycosidation). acs.orgProtonated bicyclic system
5Deprotonation to yield the final 8-oxa-6-azabicyclo[3.2.1]octane product.Final product

Conformational Analysis and Stereochemical Investigations of 1 Azabicyclo 3.2.1 Octane Derivatives

Conformational Flexibility and Rigidity of the Bicyclic System

The 1-azabicyclo[3.2.1]octane system consists of a six-membered piperidine (B6355638) ring fused to a five-membered cyclopentane (B165970) ring. This bicyclic structure inherently possesses a significant degree of rigidity. However, it is not entirely devoid of conformational flexibility. The primary source of flexibility arises from the piperidine ring, which can, in principle, adopt different conformations. The fusion of the five-membered ring restricts the conformational freedom of the six-membered ring, preventing it from adopting a perfect chair or boat conformation. Instead, the system exists in distorted chair-like and boat-like arrangements. Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in exploring the conformational landscape of these systems. These studies help in identifying the most stable three-dimensional conformations and understanding the energetic relationships between them. For the related 3-azabicyclo[3.2.1]octane skeleton, the six-membered piperidine ring can adopt chair, boat, or twist-boat forms.

Chair-like vs. Boat-like Conformations and Energy Barriers

The conformational equilibrium of the this compound system is dominated by the interconversion between chair-like and boat-like conformations of the six-membered ring. The relative stability of these conformations is influenced by various factors, including steric and electronic effects. For the related 3-azabicyclo[3.2.1]octane templates, calculations have shown that chair-like conformations are generally more stable. montclair.edu However, the energy barrier between these conformations is comparatively low, often less than 9 kcal/mol, indicating that both conformers can be populated at room temperature. montclair.edu In some substituted derivatives, the energy difference between the chair and boat conformers can be minimal, and in certain solvent conditions, the order of stability might even be reversed. core.ac.uk

The following table summarizes the calculated relative energies and energy barriers for the interconversion of chair-like and boat-like conformations in a related 3-azabicyclo[3.2.1]octane system.

ConformationRelative Energy (kcal/mol)Energy Barrier (kcal/mol)
Chair-like0.09.0
Boat-like1.57.5
Data adapted from a study on 3-azabicyclo[3.2.1]octane diamine scaffolds. montclair.edu

Influence of Substituents on Conformation and Stereoisomerism

The introduction of substituents on the this compound skeleton can significantly influence its conformational preferences and lead to the formation of various stereoisomers. Substituents on the nitrogen atom (N-substituents) play a crucial role in determining the orientation of the lone pair of electrons and can affect the chair-boat equilibrium. The relative stability of N-alkyl invertomers can influence interactions with receptor binding sites. academie-sciences.fr For instance, in N-substituted nortropinones, the N-alkyl group can exist in either an axial or equatorial position relative to the piperidine ring, and the preferred conformation can be influenced by the solvent. academie-sciences.fr

Substituents on the carbon framework can also dictate the preferred conformation. For example, in 1-phenyl-6-azabicyclo[3.2.1]octanes, the orientation of the phenyl group and other substituents has been shown to be critical for their analgesic activity. nih.govacs.org The stereochemistry of substituents, described as endo or exo, is a key feature of this bicyclic system. The endo position is on the same side as the larger bridge (the C1-C2-C3-C4-C5 bridge), while the exo position is on the side of the smaller bridge (the C1-N-C5 bridge). The relative orientation of substituents can lead to different diastereomers with distinct biological activities. For example, in a series of azabicyclo[3.2.1]octane sulfonamides, the endo-isomer showed potent inhibitory activity, while the corresponding exo-diastereoisomer was inactive. nih.govacs.org

Stereochemical Elucidation Methodologies

Determining the precise three-dimensional structure, including the relative and absolute stereochemistry of this compound derivatives, is crucial for understanding their structure-activity relationships. A combination of spectroscopic and computational methods is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the stereochemistry of these molecules in solution.

¹H NMR: The coupling constants between vicinal protons can provide information about the dihedral angles and thus the conformation of the rings. For instance, large coupling constants (J = 8–10 Hz) are indicative of axial-axial relationships in a chair-like conformation.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is used to establish the spatial proximity of protons, which is invaluable for determining the relative stereochemistry of substituents (e.g., endo vs. exo).

¹³C NMR: The chemical shifts of carbon atoms can also be sensitive to the stereochemical environment. For example, the chemical shifts of carbons adjacent to the nitrogen atom can differ significantly between N-methyl invertomers due to the γ-gauche effect and lone-pair interactions. thieme-connect.de

X-ray Crystallography: This technique provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov It serves as a definitive method to confirm the stereochemical assignments made by other techniques.

Computational Chemistry: Quantum mechanical methods like Density Functional Theory (DFT) are used to calculate the optimized geometries and relative energies of different conformers and stereoisomers. These calculations can predict the most stable conformations and are often used in conjunction with experimental data from NMR and X-ray crystallography to provide a comprehensive understanding of the molecule's stereochemistry. academie-sciences.frresearchgate.net

Chiral Chromatography: Chiral stationary phases can be used to separate enantiomers, which is particularly useful when synthetic routes may lead to a mixture of stereoisomers.

Stereocontrol Mechanisms in Synthetic Transformations

The stereoselective synthesis of this compound derivatives is a significant challenge in organic chemistry. ehu.esrsc.org Achieving control over the stereochemistry during the formation of the bicyclic scaffold is essential for obtaining enantiomerically pure compounds with specific biological activities. mdpi.com Several strategies have been developed to achieve stereocontrol in these synthetic transformations.

One common approach involves the use of chiral auxiliaries or chiral catalysts to induce asymmetry in the reaction. ehu.esnih.govresearchgate.net For instance, the use of chiral N-tert-butanesulfinyl imines as reaction intermediates has been shown to be effective in the stereocontrolled synthesis of 1-substituted homotropanones. mdpi.com

Another strategy is the diastereoselective cyclization of an acyclic precursor that already contains the necessary stereochemical information. For example, an imino ester heterocycloaddition followed by a stereoselective epoxidation and rearrangement can afford the 6-azabicyclo[3.2.1]octane skeleton with excellent stereocontrol. rsc.org

Intramolecular reactions, such as the intramolecular Mannich cyclization, can also be highly stereoselective. mdpi.com The stereochemical outcome of these reactions is often rationalized by proposing a transition state model where steric and electronic factors favor the formation of one diastereomer over the other. The stereoselectivity of these reactions can be influenced by the choice of catalyst, solvent, and reaction temperature.

Furthermore, acid-promoted cyclization/chlorination of six-membered ring 3-enynamides has been reported as a stereoselective method for the synthesis of 7-(E)-arylidene-2-chloro-6-azabicyclo[3.2.1]octanes. ntnu.edu.tw

Theoretical and Computational Chemistry Studies of 1 Azabicyclo 3.2.1 Octane

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is widely employed for the geometry optimization of molecules, which involves finding the lowest energy arrangement of atoms. For bicyclic systems like 1-azabicyclo[3.2.1]octane, DFT calculations are crucial for identifying the most stable three-dimensional conformations and understanding the energetic relationships between them.

The this compound framework consists of a six-membered piperidine (B6355638) ring and a five-membered pyrrolidine (B122466) ring sharing two carbon atoms and a nitrogen atom. The piperidine ring in the 3-azabicyclo[3.2.1]octane skeleton, a related isomer, can adopt several conformations, primarily chair, boat, or twist-boat forms. DFT calculations, using functionals like B3LYP with basis sets such as 6-31G(d), are instrumental in determining the relative stability of these conformations. For instance, in related 3-azabicyclo[3.2.1] templates, chair-like conformations are generally found to be more stable. montclair.edu

These computational methods can accurately predict key geometric parameters, which can then be compared with experimental data from techniques like X-ray crystallography.

Table 1: Representative Predicted Geometric Parameters for Azabicyclo[3.2.1]octane Systems

Parameter Computational Method Predicted Value
Bond Lengths M06-2X/cc-pVTZ Varies by bond
Bond Angles M06-2X/cc-pVTZ Varies by angle

Beyond geometry, DFT is used to explore the electronic properties of the molecule. Calculations can provide information on electronic transitions, which can be correlated with experimental UV-Vis spectra. researchgate.net For example, in cocaine, a complex molecule containing an 8-azabicyclo[3.2.1]octane core, the electronic spectrum shows transitions assigned to the π-π* transition of the benzene (B151609) ring and an n-π* transition involving the nitrogen atom of the azabicyclo-octane ring. researchgate.net

Molecular Modeling and Simulation of Azabicyclo[3.2.1]octane Systems

While DFT is excellent for determining static, minimum-energy structures, molecular modeling and simulation techniques, such as Molecular Dynamics (MD), offer insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a powerful method to explore the complete conformational landscape of a molecule.

For a system like this compound, MD simulations can reveal:

The flexibility of the bicyclic rings.

Transitions between different stable conformers, such as the chair and boat conformations of the piperidine moiety.

The free energy barriers associated with these conformational transitions.

The most populated conformational states at a given temperature.

These simulations are particularly useful for understanding how the molecule's shape changes in different environments, such as in solution. Although specific MD studies focused solely on the parent this compound are not extensively documented, the principles have been widely applied to related bicyclic systems, demonstrating their utility in mapping complex energy landscapes. scirp.org Furthermore, computer simulations are integral to 3D-QSAR (Quantitative Structure-Activity Relationship) studies, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative of Molecular Similarities Indices Analysis), which are used to design novel bioactive compounds based on the 8-azabicyclo[3.2.1]octane scaffold. nih.gov

Analysis of Relative Stabilities of Isomers and Conformers

Computational chemistry provides a robust framework for analyzing the relative stabilities of different isomers and conformers of this compound. As mentioned, the bicyclic system can exist in various conformations, and DFT calculations are key to ranking their energies.

For the related 3-azabicyclo[3.2.1]octane diamine templates, calculations have shown that chair-like conformations of the piperidine ring are more stable than boat-like conformations. montclair.edu The energy barrier between these conformations is relatively low (less than 9 kcal/mol), indicating that the molecule can interconvert between these forms at room temperature. montclair.edu

The stability of invertomers, which are stereoisomers that differ in the configuration at a nitrogen atom, is another important aspect. For N-substituted tropane (B1204802) (8-methyl-8-azabicyclo[3.2.1]octane) derivatives, computational studies have extensively investigated the conformational preferences, such as the axial versus equatorial orientation of the N-methyl group. academie-sciences.fr These studies, which show excellent agreement with experimental NMR data, are crucial as the relative stability of N-alkyl invertomers can significantly influence interactions with biological receptors. academie-sciences.fr

Table 2: Calculated Relative Energies of Conformations for 3-Azabicyclo[3.2.1]octane Templates

Conformation Relative Energy (kcal/mol)
Chair-like 0.0

Note: Data is generalized from studies on related 3-azabicyclo[3.2.1]octane diamines. montclair.edu

Prediction of Reaction Outcomes and Mechanistic Pathways

Computational methods, particularly DFT, are increasingly used to predict the outcomes and elucidate the mechanisms of chemical reactions. nih.govrsc.org By calculating the energies of reactants, products, and, crucially, transition states, chemists can map out the entire potential energy surface of a reaction. nih.gov

This approach allows for the prediction of reaction selectivity. For example, in the N-methylation of a 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane derivative, DFT calculations can be used to compute the free energy profiles for different reaction pathways, thereby predicting which product is more likely to form. nih.gov Even small errors in computed transition state energies (below 1 kcal/mol) can significantly impact the predicted selectivity due to the exponential relationship between activation energies and rate constants. nih.gov

Quantum Chemical Descriptors and Their Interpretation

Quantum chemical descriptors are numerical values derived from the quantum mechanical wave function of a molecule that encode information about its structure and electronic properties. rjptonline.org These descriptors are fundamental in QSAR and QSPR (Quantitative Structure-Property Relationship) studies. rjptonline.org

Key quantum chemical descriptors include:

Energies of Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability and reactivity.

Atomic Charges: Descriptors like Mulliken atomic charges describe the distribution of electron density across the molecule. researchgate.net This information is useful for understanding electrostatic interactions and predicting reactive sites.

Polarizability: This describes how easily the electron cloud of the molecule can be distorted by an external electric field.

Molecular Orbitals (MOs) are mathematical functions that describe the wave-like behavior of an electron in a molecule. wikipedia.orglibretexts.org They are formed by the combination of atomic orbitals. wikipedia.org In MO theory, electrons are not localized between two atoms but are spread out over the entire molecule. csus.edu MOs are classified as bonding, antibonding, or non-bonding. brsnc.in Bonding orbitals are lower in energy than the constituent atomic orbitals and stabilize the molecule, while antibonding orbitals are higher in energy and destabilize it. csus.edubrsnc.in The interpretation of the shapes and energies of the molecular orbitals of this compound can provide deep insights into its chemical behavior and reactivity.

Table 3: Mentioned Compounds

Compound Name
This compound
3-Azabicyclo[3.2.1]octane
8-Azabicyclo[3.2.1]octane
Cocaine
3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane
Tropane
Piperidine

Applications of 1 Azabicyclo 3.2.1 Octane in Advanced Organic Synthesis

Role as a Privileged Scaffold and Building Block

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a foundation for the development of ligands for multiple biological targets. The 1-azabicyclo[3.2.1]octane core is widely recognized for its utility in medicinal chemistry due to its ability to present functional groups in a precise spatial arrangement, which is crucial for molecular recognition by biological receptors. This rigid bicyclic system allows for the exploration of chemical space in a controlled manner, making it a valuable tool in drug discovery programs.

The diverse and potent biological activities of molecules containing the azabicyclo[3.2.1]octane skeleton have fueled continuous interest from the scientific community. Research has evolved from the isolation and investigation of natural products to the rational design and synthesis of novel analogs. The conformational rigidity of this scaffold is advantageous for minimizing the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.

Strategies for Library Synthesis Utilizing Azabicyclo[3.2.1]octane Cores

The amenability of the this compound core to functionalization at various positions makes it an ideal scaffold for the generation of compound libraries for high-throughput screening. Diversity-oriented synthesis (DOS) strategies have been employed to create collections of molecules with significant structural variation around this central framework.

One approach involves the synthesis of a common bicyclic intermediate that can be subsequently elaborated through a variety of chemical transformations. For instance, a key intramolecular aldol (B89426) reaction can be used to construct the bicyclic core with high diastereoselectivity, providing a versatile starting material for library synthesis. The functional groups on the scaffold can then be exploited to introduce diversity, leading to the generation of extensive compound collections for biological screening.

An example of a library synthesis is the generation of bicyclic peptidomimetics based on a 6,8-dioxa-3-azabicyclo[3.2.1]octane core. By varying the starting materials in a two-step sequence involving a coupling reaction and an intramolecular cyclization, a diverse array of scaffolds can be produced nih.gov.

Library TypeCore ScaffoldKey Reaction(s)Application
Bicyclic Peptidomimetics6,8-dioxa-3-azabicyclo[3.2.1]octaneCoupling, Intramolecular cyclizationChemical genetics
Substituted Azabicyclo[3.2.1]octanesThis compoundReductive amination, Aldol reactionDrug discovery

Applications in Natural Product Total Synthesis

The this compound skeleton is a central feature of numerous alkaloid families, and its construction is often a key challenge in their total synthesis.

The Securinega alkaloids are a family of tetracyclic natural products that can be categorized into subclasses based on the presence of either an azabicyclo[2.2.2]octane or an azabicyclo[3.2.1]octane core. uzh.chresearchgate.net Synthetic strategies towards these alkaloids often focus on the efficient construction of these fused ring systems. It has been demonstrated that azabicyclo[2.2.2]octane derivatives can be rearranged to their azabicyclo[3.2.1]octane congeners, suggesting a potential biosynthetic relationship and providing a synthetic route to the latter. uzh.chresearchgate.net This rearrangement can be achieved through a 1,2-amine shift, for example, under Mitsunobu conditions.

A divergent synthetic approach based on biosynthetic hypotheses has enabled access to twelve different Securinega alkaloids featuring both (neo)(nor)securinane and securinane skeletons. researchgate.net

Tropane (B1204802) alkaloids are a well-known class of biologically active compounds characterized by their 8-azabicyclo[3.2.1]octane core. nih.govnih.govacs.org Due to their significant medicinal applications, numerous synthetic strategies have been developed for individual members of this family. nih.govacs.org A general approach to the synthesis of tropane alkaloids and their analogues involves the construction of the 8-azabicyclo[3.2.1]octane core through the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement. nih.govacs.org This strategy allows for late-stage functionalization at positions critical for modulating biological properties. nih.govacs.org

The desymmetrization of tropinone (B130398) and related derivatives is another widely used strategy to access various tropane alkaloids. ehu.es Enantioselective methodologies are crucial in these syntheses to achieve stereochemical control during the formation of the 8-azabicyclo[3.2.1]octane architecture. ehu.es

AlkaloidKey Synthetic StrategyReference
Tropane AlkaloidsAziridination of cycloheptadiene and vinyl aziridine rearrangement nih.govacs.org
Tropane AlkaloidsEnantioselective desymmetrization of tropinone ehu.es

The versatility of the this compound scaffold is further demonstrated in the synthesis of other complex alkaloids.

Actinobolamine : The synthesis of (±)-actinobolamine has been achieved through a three-step sequence involving an imino ester heterocycloaddition, stereoselective epoxidation, and a subsequent acid-promoted rearrangement to afford the 6-azabicyclo[3.2.1]octane skeleton. rsc.orgrsc.org

Peduncularine : This indole (B1671886) alkaloid possesses an unusual 6-azabicyclo[3.2.1]octene core. ccspublishing.org.cnoup.com Various synthetic strategies have been developed to construct this framework, including radical cyclization of an oxime derivative to form the 6-azabicyclo[3.2.1]octane skeleton, followed by further transformations. oup.comoup.com Another approach involves a Lewis acid-induced rearrangement of an epoxytropinone to generate the 6-azabicyclo[3.2.1]octane system. acs.org

Hosieine : The total synthesis of (-)-hosieine A features an unprecedented nitroso-ene cyclization to construct the 2-azabicyclo[3.2.1]octane ring system. nih.gov This natural product exhibits an intriguing 2-azabicyclo[3.2.1]octane core linked to a pyridone moiety. thieme-connect.com

AlkaloidCore StructureKey Synthetic Step(s)
Actinobolamine6-azabicyclo[3.2.1]octaneImino ester heterocycloaddition, epoxidation, rearrangement rsc.orgrsc.org
Peduncularine6-azabicyclo[3.2.1]octeneRadical cyclization of an oxime oup.comoup.com or rearrangement of epoxytropinone acs.org
Hosieine A2-azabicyclo[3.2.1]octaneNitroso-ene cyclization nih.gov

Design of Conformationally Restricted Systems for Chemical Probes

The rigid nature of the this compound scaffold makes it an excellent template for the design of conformationally restricted molecules that can serve as chemical probes to study biological systems. By locking the conformation of a molecule, it is possible to gain insights into the bioactive conformation required for binding to a specific target.

This strategy has been applied in the development of selective inhibitors for various enzymes and receptors. For example, by incorporating the azabicyclo[3.2.1]octane core into the structure of a ligand, it is possible to improve its selectivity and potency. The introduction of this rigid scaffold can help to pre-organize the key binding elements in a favorable orientation for interaction with the target protein, thereby reducing the entropic cost of binding.

Conclusion and Future Research Directions

Summary of Key Methodological Advances in 1-Azabicyclo[3.2.1]octane Chemistry

The synthesis of the this compound scaffold, a core structural motif in a variety of biologically active molecules, has seen significant methodological advancements. Historically, the construction of this bicyclic system often relied on multi-step intramolecular cyclizations, which could result in mixtures of products. researchgate.net More contemporary approaches have focused on improving efficiency and stereochemical control.

Key advancements include the development of cascade reactions, such as the hypervalent iodine-mediated domino reaction to synthesize related dioxo-azabicyclo[3.2.1]octanes. nih.govacs.org Additionally, the aza-Wacker cyclization has emerged as a valuable tool for constructing bridged bicyclic rings containing an α-tertiary amine, a feature present in some this compound derivatives. thieme-connect.com For the synthesis of optically active scaffolds, the use of chiral auxiliaries like (R)-α-methylbenzylamine has been explored in intramolecular Mannich reactions, although with varying degrees of asymmetric induction. Ring-closing metathesis (RCM) has also been recognized as a powerful method for creating various azabicyclic structures, including the related 8-azabicyclo[3.2.1]octane system.

Unaddressed Challenges and Emerging Synthetic Methodologies

Despite progress, challenges in the synthesis of this compound derivatives remain. The synthesis of this particular scaffold is less documented compared to its isomers with nitrogen at a bridging position. researchgate.net A significant challenge lies in achieving high stereoselectivity, as many existing methods produce mixtures of isomers that require separation. researchgate.net Furthermore, developing more direct and atom-economical routes from simple starting materials is an ongoing area of interest.

Emerging methodologies aim to address these challenges. Cascade cyclizations offer a promising avenue for constructing the bicyclic framework in a single step from acyclic precursors. acs.org The development of enantioselective approaches that establish stereochemistry concurrently with the formation of the bicyclic core is a key focus. ehu.esrsc.org This includes asymmetric catalysis, which aligns with the growing demand for more sustainable synthetic methods. ehu.es The exploration of novel cyclization strategies, such as those involving carbenium ion rearrangements, may also provide new pathways to this scaffold, although these can sometimes lead to complex product mixtures. researchgate.net

Potential for Novel Structural Derivatizations and Chemical Space Exploration

The rigid, three-dimensional structure of the this compound scaffold makes it a valuable template for the design of new therapeutic agents. The potential for novel structural derivatizations is vast and is a key area of research in medicinal chemistry. researchgate.net Functionalization at various positions of the bicyclic core allows for the fine-tuning of biological activity. For instance, substitution at the 6-position has been shown to be important for monoamine transporter inhibitory activity. nih.gov

The exploration of the chemical space around the this compound scaffold is driven by the diverse biological activities exhibited by its derivatives. Researchers are actively synthesizing novel analogs to probe structure-activity relationships for various biological targets, including dopamine (B1211576) transporters and neurokinin receptors. researchgate.netnih.gov This involves creating libraries of compounds with diverse substituents to identify molecules with improved potency, selectivity, and pharmacokinetic properties. nih.govacs.org The synthesis of conformationally restricted diamine scaffolds based on the azabicyclo[3.2.1]octane framework is another area of interest for developing new ligands for G-protein coupled receptors and enzyme inhibitors. montclair.edu

Future Directions in Theoretical and Computational Studies of the Scaffold

Theoretical and computational methods are becoming increasingly indispensable for understanding the structural and electronic properties of the this compound scaffold. Density Functional Theory (DFT) is a powerful tool for determining the optimized geometry, stability, and conformational preferences of this bicyclic system. rroij.com Such calculations can provide insights into the low-energy conformations of the molecule, which is crucial for understanding its interaction with biological targets. montclair.edu

Future directions in this area will likely involve more sophisticated computational approaches to guide the design of novel derivatives. For example, in silico screening of virtual libraries of this compound analogs can help prioritize compounds for synthesis and biological evaluation. researchgate.net Molecular docking studies can predict the binding modes of these compounds with their target proteins, providing a rationale for observed structure-activity relationships. researchgate.net Furthermore, combining active learning protocols with alchemical free energy calculations could offer a powerful strategy for efficiently navigating the chemical space of this compound derivatives to identify potent inhibitors for specific targets. mpg.de These computational approaches, in synergy with experimental work, will undoubtedly accelerate the discovery of new therapeutic agents based on this privileged scaffold.

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